molecular formula C16H13F4NO3 B11638644 2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide

Cat. No.: B11638644
M. Wt: 343.27 g/mol
InChI Key: UBUXXUMYLQEXBP-UHFFFAOYSA-N
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Description

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide is a fluorinated organic compound with the molecular formula C11H10F4NO3. This compound is notable for its unique structure, which includes both fluorinated and methoxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropionyl chloride with 4-phenoxyaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxides, reduced amines, and hydrolyzed carboxylic acids .

Scientific Research Applications

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The methoxy group contributes to its solubility and bioavailability, facilitating its action at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide stands out due to its combination of fluorinated and methoxy groups, which impart unique chemical and physical properties.

Properties

Molecular Formula

C16H13F4NO3

Molecular Weight

343.27 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C16H13F4NO3/c1-23-15(17,16(18,19)20)14(22)21-11-7-9-13(10-8-11)24-12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22)

InChI Key

UBUXXUMYLQEXBP-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)(C(F)(F)F)F

Origin of Product

United States

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